molecular formula C16H20BrN3OS B2379977 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207034-18-1

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2379977
CAS RN: 1207034-18-1
M. Wt: 382.32
InChI Key: ICRVVMFTPDLQNA-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and an acetamide group, which is derived from acetic acid.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium as the catalyst. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound has been explored as an organoboron reagent in SM coupling reactions . The general mechanism involves oxidative addition and transmetalation, where the boron group is transferred to palladium.

Synthesis of Racemic Secondary Alcohol

The compound has been successfully synthesized as a racemic secondary alcohol, specifically as (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. The synthesis involves S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol followed by reduction of the corresponding ketone .

Pharmacological Activities

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These investigations aim to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells. The molecular structures of the synthesized derivatives have been confirmed, and their biological significance is being explored .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3OS/c1-4-20-14(12-5-7-13(17)8-6-12)9-18-16(20)22-10-15(21)19-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVVMFTPDLQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

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